molecular formula C6H15ClN2O B1528208 2-amino-N-ethyl-N-methylpropanamide hydrochloride CAS No. 1796908-56-9

2-amino-N-ethyl-N-methylpropanamide hydrochloride

Cat. No.: B1528208
CAS No.: 1796908-56-9
M. Wt: 166.65 g/mol
InChI Key: DEZIXXXJCZXLGF-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O. It is a derivative of propanamide, featuring an amino group, an ethyl group, and a methyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-N-methylpropanamide hydrochloride typically involves the reaction of 2-amino-N-ethylpropanamide with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-amino-N-ethylpropanamide+methyl chloride2-amino-N-ethyl-N-methylpropanamide hydrochloride\text{2-amino-N-ethylpropanamide} + \text{methyl chloride} \rightarrow \text{this compound} 2-amino-N-ethylpropanamide+methyl chloride→2-amino-N-ethyl-N-methylpropanamide hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted amides or other derivatives.

Scientific Research Applications

2-amino-N-ethyl-N-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-ethylpropanamide
  • 2-amino-N-methylpropanamide
  • N-ethyl-N-methylpropanamide

Uniqueness

2-amino-N-ethyl-N-methylpropanamide hydrochloride is unique due to the presence of both ethyl and methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties, making it valuable in various research applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, which can be advantageous in specific chemical and biological contexts.

Properties

IUPAC Name

2-amino-N-ethyl-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4-8(3)6(9)5(2)7;/h5H,4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZIXXXJCZXLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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